

# Unraveling the Knotted World of Lasso Peptides: A Technical Guide

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Lasso peptides represent a unique class of ribosomally synthesized and post-translationally modified peptides (RiPPs) characterized by a distinctive "lariat knot" or "rotaxane" structure. This architecture, where the C-terminal tail of the peptide is threaded through and mechanically trapped within an N-terminal macrolactam ring, confers remarkable stability against thermal and proteolytic degradation. These properties, coupled with a diverse range of biological activities, make lasso peptides highly attractive scaffolds for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core concepts of lasso peptide structure, biosynthesis, and characterization, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this exciting field.

## The Knotted Architecture: Structural Features of Lasso Peptides

The defining feature of a lasso peptide is its mechanically interlocked topology. This structure is formed by an isopeptide bond between the N-terminal  $\alpha$ -amino group of the peptide and the side-chain carboxyl group of an acidic amino acid (Aspartate or Glutamate) typically at position 8 or 9. The C-terminal portion of the peptide is then threaded through this macrolactam ring. The threaded conformation is maintained by bulky "plug" residues in the C-terminal tail that sterically hinder its unthreading.

Lasso peptides are generally 16 to 21 amino acids in length and can be categorized into different classes based on the presence and arrangement of disulfide bonds, which can further stabilize the knotted structure. The peptide can be conceptually divided into three regions: the ring, the loop (the segment between the C-terminal residue of the ring and the plug residues), and the tail (the portion extending beyond the plug residues).[\[1\]](#)

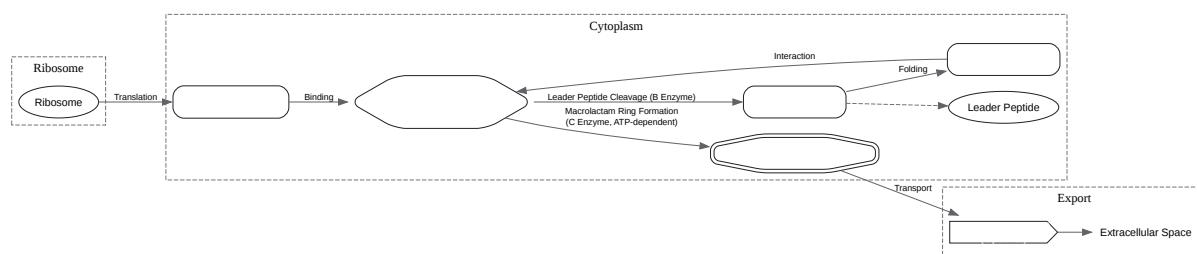
## Quantitative Structural Data

The size of the macrolactam ring and the lengths of the loop and tail regions are critical determinants of a lasso peptide's stability and biological activity. The following table summarizes these structural parameters for a selection of well-characterized lasso peptides.

Lasso Peptide	Total Residues	Ring Size (residues)	Loop Length (residues)	Tail Length (residues)	Isopeptide Linkage	Reference(s)
Microcin J25	21	8	11	2	Gly1-Glu8	<a href="#">[1]</a>
Astexin-1	23	9	5	9	Gly1-Asp9	<a href="#">[2]</a>
Lariatin A	18	8	3	7	Gly1-Glu8	<a href="#">[3]</a>
Capistruin	19	9	4	6	Gly1-Asp9	
Anantin	17	8	1	8	Gly1-Asp8	<a href="#">[4]</a> <a href="#">[5]</a>
Propeptin	19	9	0	10	Gly1-Asp9	<a href="#">[6]</a> <a href="#">[7]</a>
RES-701-1	16	9	0	7	Gly1-Asp9	<a href="#">[8]</a>
Sviceucin	19	9	3	7	Cys1-Asp9	
Xanthomonin I	17	7	4	6	Gly1-Asp7	

## Biosynthesis: The Molecular Machinery Behind the Knot

Lasso peptides are synthesized on the ribosome as a linear precursor peptide, which then undergoes a series of post-translational modifications to achieve its final knotted structure. The biosynthetic gene cluster for a lasso peptide typically encodes a precursor peptide (A protein) and a set of processing enzymes (B and C proteins, and sometimes a D protein).



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**Figure 1:** Generalized biosynthetic pathway of lasso peptides.

The key steps in the biosynthesis are:

- Ribosomal Synthesis: The linear precursor peptide (A protein) is synthesized by the ribosome. It consists of an N-terminal leader sequence and a C-terminal core peptide that will become the mature lasso peptide.
- Enzyme Recognition and Binding: The leader peptide is recognized by the B protein (a protease) or a B1/B2 protein complex.[9]
- Leader Peptide Cleavage: The B enzyme cleaves the leader peptide, exposing the N-terminal amine of the core peptide. This step is often ATP-dependent.[10]

- **Folding and Cyclization:** The C enzyme (a cyclase) catalyzes the formation of the isopeptide bond between the N-terminal amine and the acidic residue side chain, forming the macrolactam ring. This process is also ATP-dependent and is believed to occur on a pre-folded core peptide, trapping the C-terminal tail within the newly formed ring.[10]
- **Export (Optional):** In some cases, a D protein, an ABC transporter, is present to export the mature lasso peptide out of the cell, which can also confer immunity to the producing organism.[4]

## Physicochemical Properties and Biological Activity

The unique knotted structure of lasso peptides imparts exceptional stability and a range of biological activities.

## Thermal and Proteolytic Stability

Lasso peptides are renowned for their high resistance to thermal denaturation and proteolytic degradation. This stability is a direct consequence of their compact, interlocked structure. The bulky plug residues play a crucial role in preventing the unthreading of the tail from the ring, even at elevated temperatures.

The following table summarizes the thermal stability and proteolytic resistance of selected lasso peptides.

Lasso Peptide	Thermal Stability (Tm or Condition)	Proteolytic Stability (Enzyme)	Reference(s)
Microcin J25	Stable up to 95°C for 4 hours	Resistant to Carboxypeptidase Y	[11]
Astexin-2 ΔC3	T <sub>1/2</sub> = 86 ± 2 °C (1 hour)	Not specified	[12]
Astexin-3 Y15F	T <sub>1/2</sub> = 63 ± 4 °C (1 hour)	Not specified	[12]
Lariatin A	High resistance to denaturation	Resistant to Carboxypeptidase P	[13][14]
RES-701-1	Stable against proteolysis	Resistant to enzymatic digestion	[8]
Anantin	Highly stable	Resistant to standard sequencing methods	[5]

## Biological Activity

Lasso peptides exhibit a wide array of biological activities, including antimicrobial, enzyme inhibitory, and receptor antagonist functions. This makes them promising candidates for therapeutic development.

Lasso Peptide	Biological Activity	Target Organism/Receptor	Potency (MIC, IC50, or Ki)	Reference(s)
Microcin J25	Antimicrobial	Escherichia coli, Salmonella	MIC = 0.03 - 1 $\mu$ g/mL against various E. coli strains	[15][16][17]
Lariatin A	Antimicrobial (anti-mycobacterial)	Mycobacterium tuberculosis	MIC = 0.39 $\mu$ g/mL	[18]
RES-701-1	Endothelin B Receptor Antagonist	Human Endothelin B Receptor	IC50 = 4-10 nM	[9][12][19][20]
Anantin	Atrial Natriuretic Factor (ANF) Receptor Antagonist	Bovine ANF Receptor	Kd = 0.61 $\mu$ M	[21][22][23]
Propeptin	Prolyl Endopeptidase Inhibitor	Flavobacterium	Ki = 0.70 $\mu$ M	[24]
Capistruin	Antimicrobial	Bacillus subtilis	MIC = 16 $\mu$ g/mL	

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of lasso peptides.

## Solid-Phase Peptide Synthesis (SPPS) of Precursor Peptides

The chemical synthesis of the full lasso peptide structure is extremely challenging. However, the linear precursor peptide can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Objective: To synthesize the linear precursor peptide (leader + core) for subsequent in vitro enzymatic cyclization.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal residue of the precursor) by dissolving it in DMF with DIC and OxymaPure. Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. Wash the resin with DMF.

- Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the precursor peptide sequence.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the precursor peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized precursor peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

## In Vitro Enzymatic Cyclization

The biosynthesis of the lasso structure can be reconstituted in vitro by incubating the purified precursor peptide with the purified processing enzymes.

**Objective:** To produce the mature lasso peptide from the synthetic or recombinantly expressed precursor peptide.

**Materials:**

- Purified precursor peptide (e.g., McjA)
- Purified B enzyme (e.g., McjB)
- Purified C enzyme (e.g., McjC)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl<sub>2</sub>, 1 mM DTT)
- ATP solution
- Incubator

**Protocol:**

- Reaction Setup: In a microcentrifuge tube, combine the purified precursor peptide (e.g., to a final concentration of 10  $\mu$ M), the purified B enzyme (e.g., 1  $\mu$ M), and the purified C enzyme (e.g., 1  $\mu$ M) in the reaction buffer.
- Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2 mM.
- Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specified time (e.g., 2-4 hours).
- Quench Reaction: Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid).
- Analysis: Analyze the reaction products by RP-HPLC and mass spectrometry to detect the formation of the mature lasso peptide and distinguish it from the unthreaded branched-cyclic byproduct.

## Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of lasso peptides in solution.

Objective: To determine the solution structure of a purified lasso peptide.

Materials:

- Purified lasso peptide (typically >95% purity, 1-5 mg)
- NMR buffer (e.g., 90% H<sub>2</sub>O/10% D<sub>2</sub>O or a deuterated organic solvent like DMSO-d<sub>6</sub>)
- NMR spectrometer

Protocol:

- Sample Preparation: Dissolve the purified lasso peptide in the NMR buffer to a final concentration of 1-2 mM.
- Data Acquisition: Acquire a series of 2D NMR spectra, including:

- TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached <sup>13</sup>C or <sup>15</sup>N nuclei (if isotopically labeled).
- Resonance Assignment: Assign the chemical shifts of all protons and other relevant nuclei to specific atoms in the peptide sequence.
- Structure Calculation: Use the distance restraints obtained from the NOESY spectra, along with dihedral angle restraints derived from coupling constants, to calculate a family of 3D structures that are consistent with the NMR data using software such as CYANA or XPLOR-NIH.
- Structure Validation: Validate the quality of the calculated structures using programs like PROCHECK-NMR to assess stereochemical parameters.

## Structure Determination by X-ray Crystallography

X-ray crystallography can provide a high-resolution atomic structure of a lasso peptide in its crystalline state.

Objective: To determine the crystal structure of a purified lasso peptide.

Materials:

- Highly purified lasso peptide (>98%)
- Crystallization screens (various buffers, precipitants, and additives)
- Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
- X-ray diffractometer

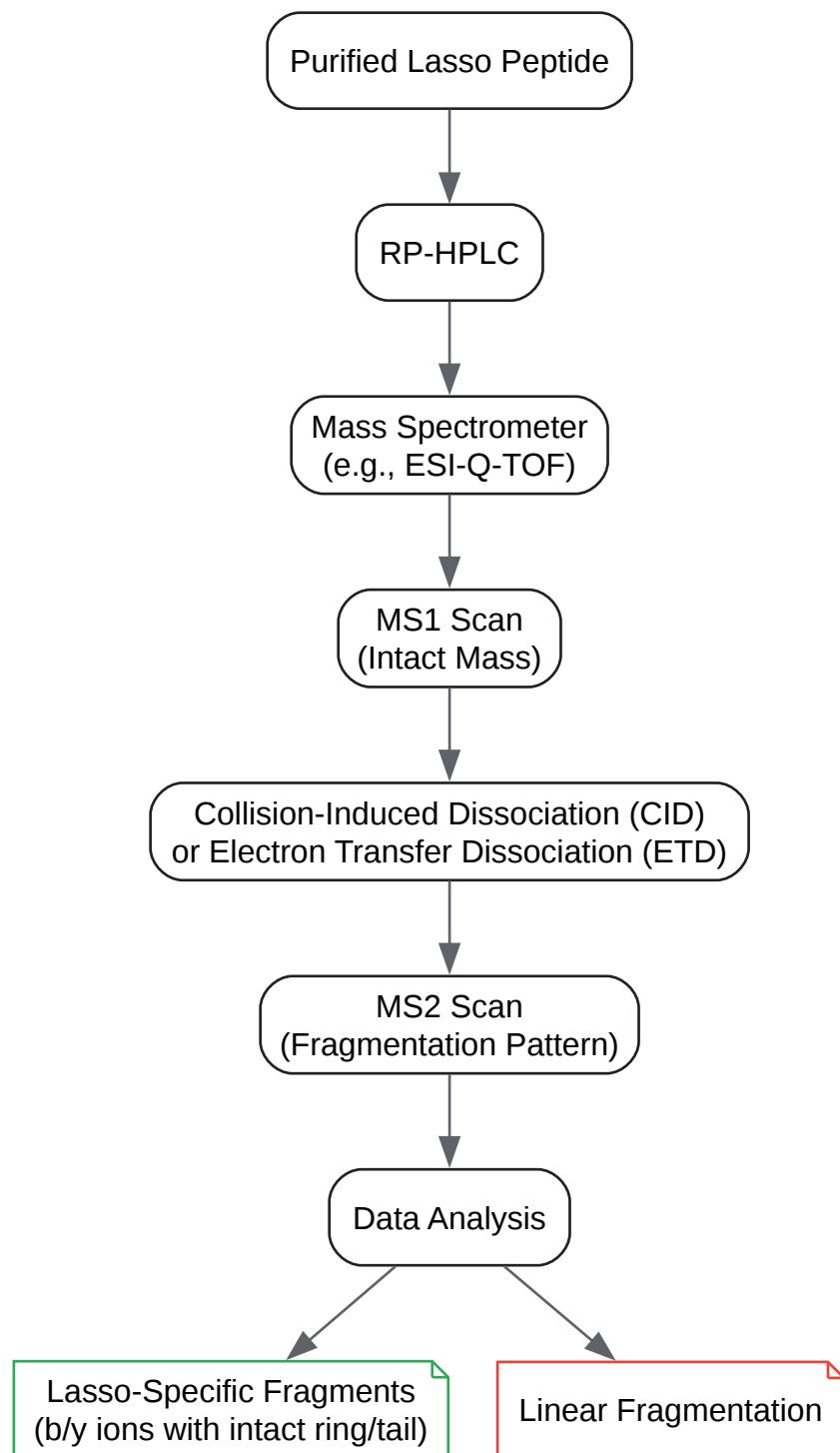
Protocol:

- Crystallization Screening: Screen a wide range of crystallization conditions by mixing the purified lasso peptide solution with various crystallization reagents in small droplets.
- Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.
- Crystal Harvesting and Cryo-protection: Carefully harvest a single crystal and transfer it to a cryoprotectant solution to prevent ice formation during data collection at cryogenic temperatures.
- X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer and expose it to a high-intensity X-ray beam. Collect the diffraction data as the crystal is rotated.
- Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using methods like molecular replacement (if a homologous structure is available) or experimental phasing.
- Model Building and Refinement: Build an atomic model of the lasso peptide into the electron density map and refine the model against the diffraction data to obtain the final crystal structure.

## Mass Spectrometry for Structural Characterization

Mass spectrometry is an indispensable tool for confirming the mass of lasso peptides, analyzing their fragmentation patterns to verify the lasso topology, and distinguishing them from their unthreaded topoisomers.

Objective: To confirm the molecular weight and characterize the fragmentation of a lasso peptide.



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**Figure 2:** General workflow for mass spectrometry analysis of lasso peptides.

Protocol:

- Sample Preparation: Dissolve the purified lasso peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/0.1% formic acid).
- Intact Mass Measurement (MS1): Infuse the sample into the mass spectrometer and acquire a full scan (MS1) to determine the accurate molecular weight of the peptide. The observed mass should correspond to the cyclized form (loss of one water molecule from the linear precursor's core peptide).
- Tandem Mass Spectrometry (MS/MS): Isolate the parent ion of the lasso peptide and subject it to fragmentation using Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD).
- Fragmentation Analysis: Analyze the resulting MS/MS spectrum. A key signature of the lasso topology is the presence of fragment ions (b- and y-ions) that retain the mechanically interlocked ring and tail, which is not observed for the unthreaded branched-cyclic isomer. [\[11\]](#)

## Conclusion

Lasso peptides represent a structurally fascinating and biologically potent class of natural products. Their exceptional stability and diverse activities make them prime candidates for the development of novel therapeutics. A thorough understanding of their unique knotted structure, the intricate biosynthetic machinery that creates it, and the specialized experimental techniques required for their study is crucial for advancing research in this field. This guide provides a foundational resource for scientists and researchers, offering the necessary data, protocols, and conceptual frameworks to explore and harness the potential of these remarkable molecules.

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